molecular formula C11H10FN3OS B1450613 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one CAS No. 1707372-91-5

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Cat. No. B1450613
CAS RN: 1707372-91-5
M. Wt: 251.28 g/mol
InChI Key: BJQVMLMGWSBQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thiadiazole derivative. Thiadiazole derivatives are a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, which are structurally related to the compound , have been extensively studied for their anticancer properties . The presence of a thiadiazole ring, known for its biological activity, suggests potential utility in designing novel chemotherapeutic agents. The fluorophenyl group could interact with various biological targets, enhancing the compound’s anticancer efficacy.

Material Science: Organic Semiconductors

The thiophene moiety is a critical component in the development of organic semiconductors . The compound’s structure could be utilized in creating new organic semiconductor materials, which are essential for the advancement of flexible electronics and high-performance organic field-effect transistors (OFETs).

Corrosion Inhibitors

Compounds containing thiadiazole rings have been identified as effective corrosion inhibitors, particularly in industrial applications . The specific compound could be explored for its potential to form protective layers on metal surfaces, thereby preventing corrosion and extending the lifespan of metal-based structures.

OLEDs: Light-Emitting Diodes

Organic light-emitting diodes (OLEDs) benefit from the incorporation of thiophene derivatives due to their excellent electroluminescent properties . The compound could contribute to the development of new OLED materials with improved brightness, color purity, and efficiency.

Pharmaceutical Testing: Reference Standards

The structural complexity and stability of the compound make it a suitable candidate for use as a reference standard in pharmaceutical testing . Its unique chemical signature allows for accurate calibration and validation of analytical methods in quality control processes.

Catalysis: Organic Synthesis

Thiadiazole and fluorophenyl groups are known to influence the catalytic activity in various organic reactions . This compound could be investigated for its role as a catalyst or a catalyst enhancer in synthetic organic chemistry, potentially improving reaction rates and selectivity.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

The development of new thiadiazole derivatives with improved biological activities is a promising area of research . This compound, with its unique combination of functional groups, could be a valuable addition to this field.

properties

IUPAC Name

1-[5-(2-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQVMLMGWSBQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
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1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
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1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
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1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
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1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
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1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

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